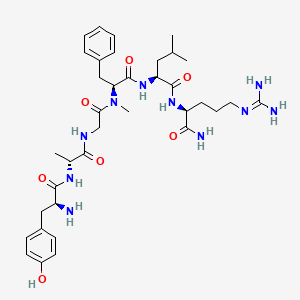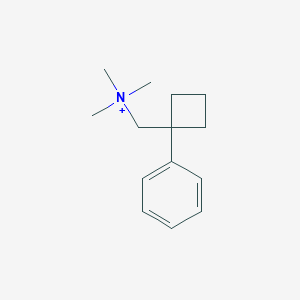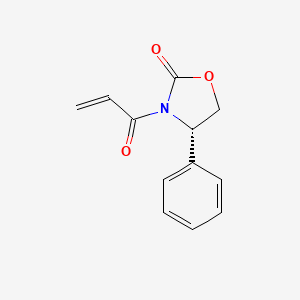![molecular formula C10H12BrNO2 B14252676 4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 189317-29-1](/img/structure/B14252676.png)
4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes a bromine atom, a hydroxypropyl group, and an amino group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 5-bromosalicylaldehyde with tris(hydroxymethyl)methyl aminomethane in ethanol. The reaction mixture is heated and stirred at 373 K for 8 hours, then cooled to room temperature. The product is filtered off and recrystallized from ethanol to afford yellow crystals with a yield of 89% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 4-Bromo-6-{[(3-hydroxypyridin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Uniqueness
4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to the presence of the hydroxypropyl group, which can participate in various chemical reactions and interactions. This distinguishes it from similar compounds that may have different substituents, leading to different chemical and biological properties .
Properties
CAS No. |
189317-29-1 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-bromo-2-(3-hydroxypropyliminomethyl)phenol |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-3-10(14)8(6-9)7-12-4-1-5-13/h2-3,6-7,13-14H,1,4-5H2 |
InChI Key |
LSVOSVUFUIAWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
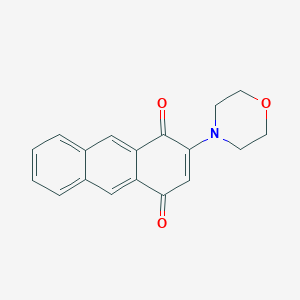
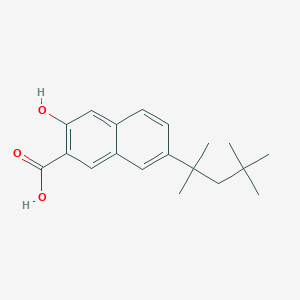
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
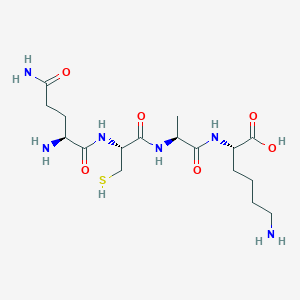
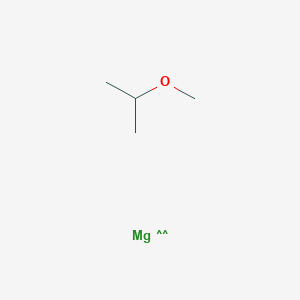
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
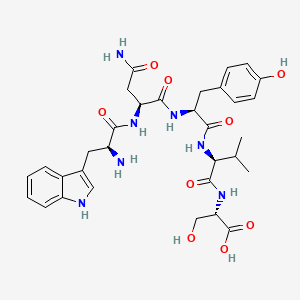
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
